N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide
Overview
Description
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is a compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds efficiently under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques, ensuring scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in appropriate solvents.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions . The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the stability of the compound under various conditions . The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is unique due to its combination of a silyl ether and formamide group, providing both stability and reactivity. This dual functionality makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .
Biological Activity
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : C13H19NOSi
- Molecular Weight : 239.37 g/mol
The synthesis typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-hydroxyaniline, followed by formamide formation. The use of solvents such as dimethylformamide (DMF) is common in these reactions to enhance yield and selectivity .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, leading to reduced cell proliferation .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 15 | DHFR Inhibition |
Compound B | Lung Cancer | 20 | Induction of Apoptosis |
N-(4-{...}) | Various Cell Lines | 10-25 | Multiple pathways including PKC inhibition |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells, enhancing cellular health and reducing the risk of cancer progression.
- Modulation of Signaling Pathways : It has been observed that such compounds can modulate protein kinase C (PKC) activity, affecting various signaling pathways critical for cell growth and survival .
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations.
- Lung Cancer Treatment : In another investigation, derivatives were tested against A549 lung cancer cells, showing promising results in inhibiting cell growth through apoptosis induction.
Properties
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-10H,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNKECZGKQGRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80773780 | |
Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189832-28-8 | |
Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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